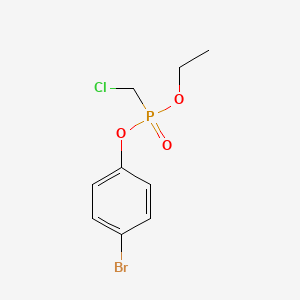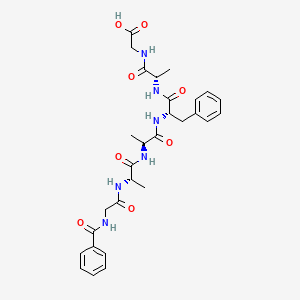![molecular formula C32H30O4 B14236340 4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid CAS No. 498577-09-6](/img/structure/B14236340.png)
4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid is a chemical compound known for its unique structural properties It consists of a central phenylene ring substituted with butyl groups and connected to two benzoic acid moieties via ethyne linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibutyl-1,4-dibromobenzene and ethynylbenzoic acid.
Coupling Reaction: A palladium-catalyzed Sonogashira coupling reaction is employed to link the ethynylbenzoic acid to the dibromobenzene derivative. This reaction is carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the ethyne linkages or the benzoic acid moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
科学研究应用
4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in bioactive materials.
Industry: It is utilized in the production of high-performance materials and coatings.
作用机制
The mechanism of action of 4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid is primarily related to its ability to interact with various molecular targets. The ethyne linkages and aromatic rings allow it to participate in π-π interactions and hydrogen bonding, which can influence its behavior in different environments. These interactions are crucial for its applications in materials science and organic electronics.
相似化合物的比较
Similar Compounds
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid: Similar structure but with methoxy groups instead of butyl groups.
4,4’-[(2,5-Dibutoxy-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid: Similar structure but with butoxy groups instead of butyl groups.
4,4’-[(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Similar structure but with a diphenylethene core.
Uniqueness
The uniqueness of 4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid lies in its butyl substitutions, which can influence its solubility, electronic properties, and reactivity compared to its analogs. These properties make it particularly valuable in specific applications where these characteristics are desired.
属性
CAS 编号 |
498577-09-6 |
|---|---|
分子式 |
C32H30O4 |
分子量 |
478.6 g/mol |
IUPAC 名称 |
4-[2-[2,5-dibutyl-4-[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C32H30O4/c1-3-5-7-27-21-30(20-14-24-11-17-26(18-12-24)32(35)36)28(8-6-4-2)22-29(27)19-13-23-9-15-25(16-10-23)31(33)34/h9-12,15-18,21-22H,3-8H2,1-2H3,(H,33,34)(H,35,36) |
InChI 键 |
UNJWQNLLHHIVON-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=C(C=C1C#CC2=CC=C(C=C2)C(=O)O)CCCC)C#CC3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
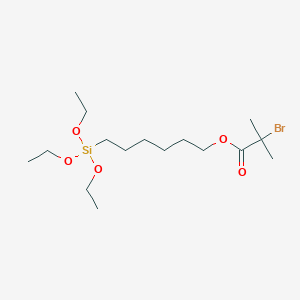
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
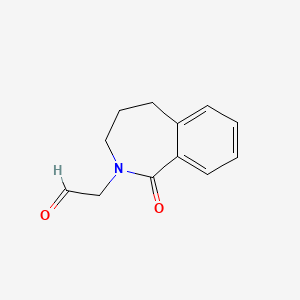

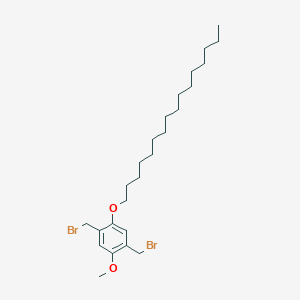
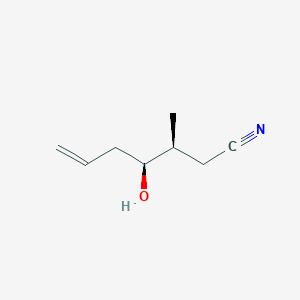
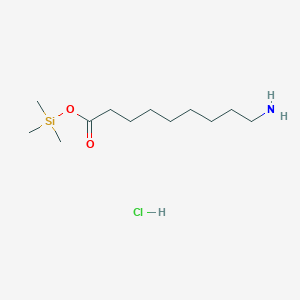
![[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B14236313.png)
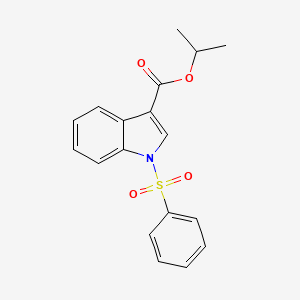
![2-methoxy-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14236322.png)
